6-(butan-2-yl)-4-chloro-3-nitroquinoline
Description
6-(butan-2-yl)-4-chloro-3-nitroquinoline is a substituted quinoline derivative featuring a branched alkyl group (butan-2-yl) at position 6, a chlorine atom at position 4, and a nitro group at position 3. This compound belongs to a class of nitroquinolines, which are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science.
For example, 4-chloro-3-nitroquinoline (a closely related compound) is synthesized via nitration and chlorination of quinoline precursors . Introducing the butan-2-yl group at position 6 could involve nucleophilic substitution (if a leaving group is present) or transition-metal-catalyzed cross-coupling reactions. demonstrates the synthesis of butan-2-yl esters, highlighting methodologies for introducing branched alkyl chains, which may be adaptable for quinoline functionalization .
Properties
CAS No. |
1982832-10-9 |
|---|---|
Molecular Formula |
C13H13ClN2O2 |
Molecular Weight |
264.71 g/mol |
IUPAC Name |
6-butan-2-yl-4-chloro-3-nitroquinoline |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-8(2)9-4-5-11-10(6-9)13(14)12(7-15-11)16(17)18/h4-8H,3H2,1-2H3 |
InChI Key |
SDYGAHAYHKBWTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC2=C(C(=CN=C2C=C1)[N+](=O)[O-])Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(butan-2-yl)-4-chloro-3-nitroquinoline typically involves multi-step organic reactions. One common method includes the nitration of 4-chloroquinoline followed by the introduction of the butan-2-yl group through Friedel-Crafts alkylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the Friedel-Crafts reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can significantly enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(butan-2-yl)-4-chloro-3-nitroquinoline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The butan-2-yl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Reduction: 6-(butan-2-yl)-4-chloro-3-aminoquinoline.
Substitution: 6-(butan-2-yl)-4-substituted-3-nitroquinoline.
Oxidation: 6-(butan-2-one)-4-chloro-3-nitroquinoline.
Scientific Research Applications
6-(butan-2-yl)-4-chloro-3-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The biological activity of 6-(butan-2-yl)-4-chloro-3-nitroquinoline is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit specific enzymes involved in cellular metabolism.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 6-(butan-2-yl)-4-chloro-3-nitroquinoline with structurally related nitroquinoline derivatives:
Key Differences and Implications
Substituent Effects on Physicochemical Properties :
- Solubility: Bromine substituents (as in 6-bromo-4-chloro-3-nitroquinoline) confer moderate solubility in polar aprotic solvents like DMSO, whereas the butan-2-yl analog may exhibit better solubility in non-polar solvents .
- Reactivity : Bromine at position 6 serves as a leaving group, enabling further functionalization (e.g., Suzuki coupling), while the butan-2-yl group is inert under most conditions, favoring stability .
Biological Activity
The compound 6-(butan-2-yl)-4-chloro-3-nitroquinoline is a member of the quinoline family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with mechanisms of action and relevant case studies.
Chemical Structure and Properties
This compound features a quinoline backbone substituted with a butan-2-yl group, a chlorine atom, and a nitro group. These modifications contribute to its biological properties by influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds within this class can inhibit the growth of various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
Anticancer Properties
Quinoline derivatives, including this compound, have been investigated for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in cancer progression.
Case Study: In Vitro Evaluation
A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that the compound exhibited significant antiproliferative activity against breast and lung cancer cells.
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.2 |
| A549 (Lung Cancer) | 8.4 |
| HeLa (Cervical Cancer) | 7.0 |
The biological activity of this compound can be attributed to its ability to form reactive intermediates through bioreduction processes, leading to interactions with cellular components such as DNA and proteins. The nitro group is particularly significant as it can undergo reduction to form reactive species that may induce oxidative stress in cells.
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of quinoline derivatives. For example, the introduction of different alkyl groups has been shown to improve binding affinity to target proteins associated with cancer and microbial resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
